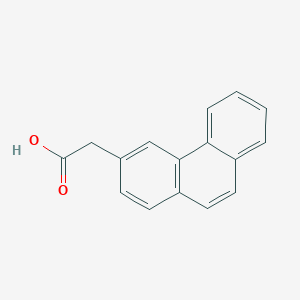
3-Phenanthreneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenanthreneacetic acid, also known as PAA, is an organic compound that belongs to the family of phenanthrenes. It is a versatile chemical that has been used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-Phenanthreneacetic acid is not fully understood. However, it is believed that 3-Phenanthreneacetic acid exerts its biological effects by modulating various signaling pathways, including the cyclooxygenase pathway, the lipoxygenase pathway, and the nuclear factor-kappa B pathway. 3-Phenanthreneacetic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
Efectos Bioquímicos Y Fisiológicos
3-Phenanthreneacetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Phenanthreneacetic acid has antioxidant, anti-inflammatory, and analgesic properties. 3-Phenanthreneacetic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have demonstrated that 3-Phenanthreneacetic acid can reduce inflammation, pain, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Phenanthreneacetic acid in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using 3-Phenanthreneacetic acid in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to interfere with other biological processes.
Direcciones Futuras
There are several future directions for the use of 3-Phenanthreneacetic acid in scientific research. One future direction is the development of new synthetic methods for 3-Phenanthreneacetic acid that are more efficient and environmentally friendly. Another future direction is the investigation of the potential of 3-Phenanthreneacetic acid as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Additionally, the use of 3-Phenanthreneacetic acid in nanotechnology and material science is an emerging field that has the potential to revolutionize various industries.
Métodos De Síntesis
The synthesis of 3-Phenanthreneacetic acid can be achieved through various methods, including the oxidation of phenanthrene with potassium permanganate, the reaction of phenanthrene with acetic anhydride, and the reaction of phenanthrene with acetyl chloride. However, the most commonly used method is the reaction of phenanthrene with acetic anhydride in the presence of zinc chloride as a catalyst.
Aplicaciones Científicas De Investigación
3-Phenanthreneacetic acid has been extensively used in scientific research applications, including plant growth regulation, biotechnology, and pharmaceuticals. In plant growth regulation, 3-Phenanthreneacetic acid is used as a plant growth hormone to promote root growth, increase yield, and improve crop quality. In biotechnology, 3-Phenanthreneacetic acid is used as a precursor for the synthesis of various organic compounds, including dyes, fragrances, and pharmaceuticals. In pharmaceuticals, 3-Phenanthreneacetic acid is used as an anti-inflammatory, analgesic, and antipyretic agent.
Propiedades
Número CAS |
84306-76-3 |
|---|---|
Nombre del producto |
3-Phenanthreneacetic acid |
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-phenanthren-3-ylacetic acid |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-11-5-6-13-8-7-12-3-1-2-4-14(12)15(13)9-11/h1-9H,10H2,(H,17,18) |
Clave InChI |
ZLXFMMQQGQQKFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CC(=O)O |
Otros números CAS |
84306-76-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



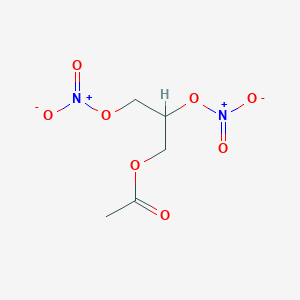
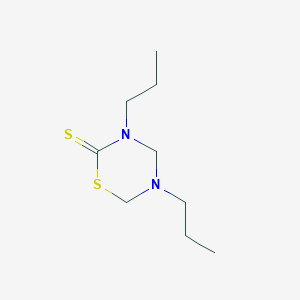
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
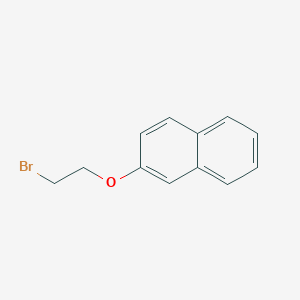
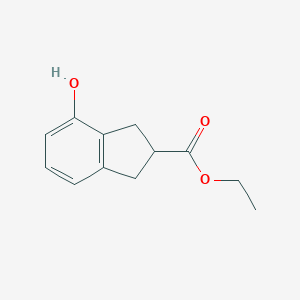
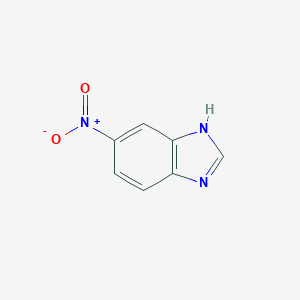
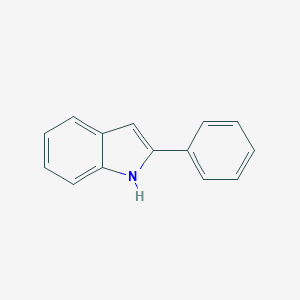
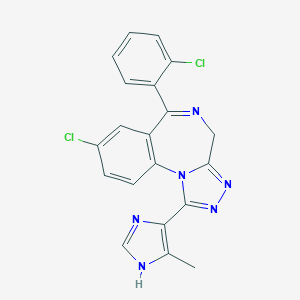
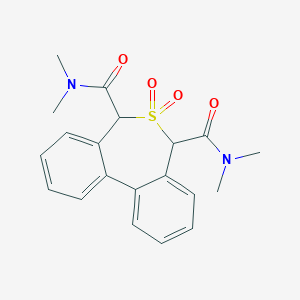
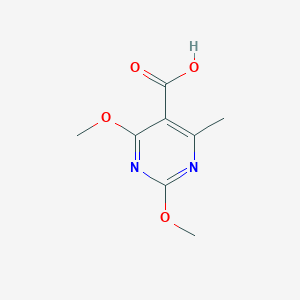
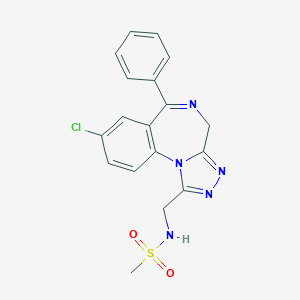
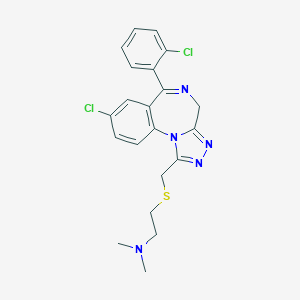
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)